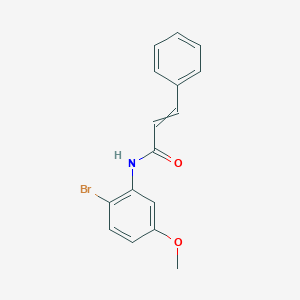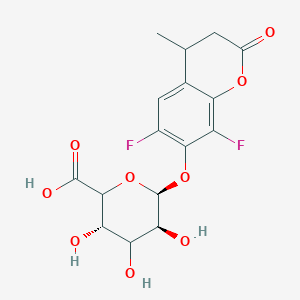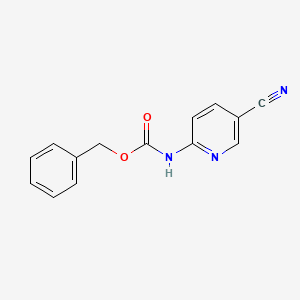
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine is a synthetic compound that features a 3,4,5-trimethoxyphenyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Oxazole Ring: The aldehyde group of 3,4,5-trimethoxybenzaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
Cyclization: The oxime undergoes cyclization in the presence of an acid catalyst to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Reduced heterocyclic compounds.
Substitution: Phenyl derivatives with different substituents.
Aplicaciones Científicas De Investigación
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-Trimethoxycinnamic acid: Used in the synthesis of various pharmaceuticals.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of many trimethoxyphenyl derivatives.
Uniqueness
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine is unique due to its oxazole ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl compounds
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H14N2O4/c1-15-9-4-7(8-6-11(13)18-14-8)5-10(16-2)12(9)17-3/h4-6H,13H2,1-3H3 |
Clave InChI |
PGQZDZOAPYPRDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
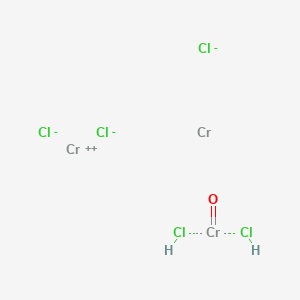
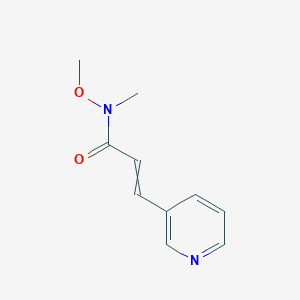
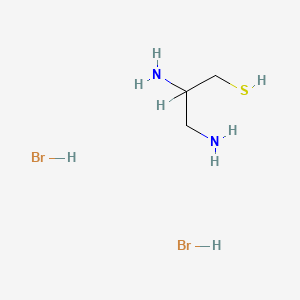
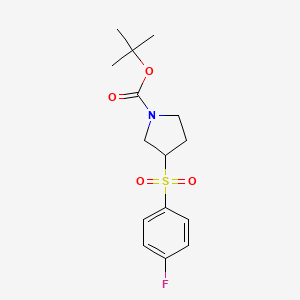
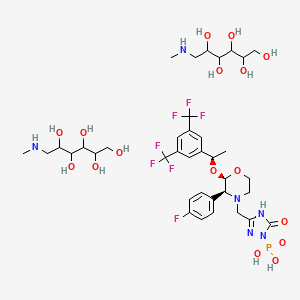

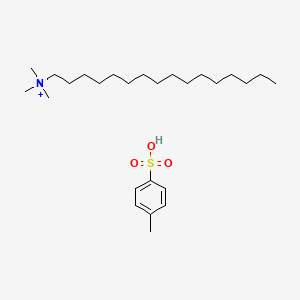
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
